molecular formula C18H29NO3 B4061739 Methyl 2-[2-(adamantan-1-yl)acetamido]-3-methylbutanoate

Methyl 2-[2-(adamantan-1-yl)acetamido]-3-methylbutanoate

Cat. No.: B4061739
M. Wt: 307.4 g/mol
InChI Key: CDYGUFUCPBNAGV-UHFFFAOYSA-N
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Description

Methyl 2-[2-(adamantan-1-yl)acetamido]-3-methylbutanoate is a compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon structure characterized by its diamond-like framework, which imparts exceptional stability and rigidity to its derivatives

Properties

IUPAC Name

methyl 2-[[2-(1-adamantyl)acetyl]amino]-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3/c1-11(2)16(17(21)22-3)19-15(20)10-18-7-12-4-13(8-18)6-14(5-12)9-18/h11-14,16H,4-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYGUFUCPBNAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)CC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(adamantan-1-yl)acetamido]-3-methylbutanoate typically involves the reaction of adamantanecarboxylic acid with appropriate amines and esters. One common method involves the reaction of adamantanecarboxylic acid with methyl 2-amino-3-methylbutanoate under suitable conditions to form the desired product. The reaction is often carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(adamantan-1-yl)acetamido]-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the adamantane moiety can be replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-[2-(adamantan-1-yl)acetamido]-3-methylbutanoate has several scientific research applications:

    Medicinal Chemistry: The compound’s adamantane core makes it a potential candidate for drug development, particularly for antiviral and neuroprotective agents.

    Materials Science: Its rigid structure can be utilized in the design of advanced materials with high thermal stability and mechanical strength.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: Its unique structure allows for the exploration of its interactions with biological macromolecules, aiding in the understanding of molecular recognition processes.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(adamantan-1-yl)acetamido]-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with various enzymes and receptors, potentially modulating their activity. For instance, in medicinal applications, the compound may inhibit viral replication by binding to viral proteins or enhance neuroprotection by interacting with neurotransmitter receptors.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.

    Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.

    Rimantadine: Another antiviral agent with structural similarities to adamantane derivatives.

Uniqueness

Methyl 2-[2-(adamantan-1-yl)acetamido]-3-methylbutanoate is unique due to its specific substitution pattern on the adamantane core, which imparts distinct chemical and biological properties. Its combination of the adamantane moiety with an acetamido and methylbutanoate group allows for unique interactions and applications that are not observed with other adamantane derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[2-(adamantan-1-yl)acetamido]-3-methylbutanoate
Reactant of Route 2
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Methyl 2-[2-(adamantan-1-yl)acetamido]-3-methylbutanoate

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